N-(4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine
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Overview
Description
N-(4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that features a piperidine ring, a quinoline moiety, and a p-tolylamino group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves the condensation of piperidin-1-yl quinoline derivatives with p-tolylamine under specific reaction conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient and yields high purity products . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted piperidine or quinoline derivatives.
Scientific Research Applications
N-(4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Quinoline derivatives: Compounds such as quinine and chloroquine, which also contain the quinoline moiety, are well-known for their antimalarial properties.
Uniqueness
N-(4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is unique due to the combination of the piperidine ring, quinoline moiety, and p-tolylamino group, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
[4-(4-methylanilino)quinolin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-16-9-11-17(12-10-16)23-20-15-21(22(26)25-13-5-2-6-14-25)24-19-8-4-3-7-18(19)20/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSDPMUWJVXGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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